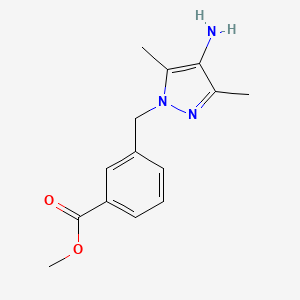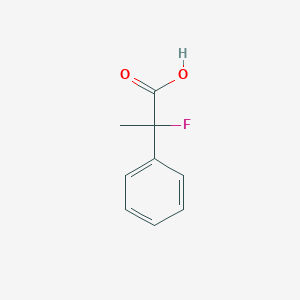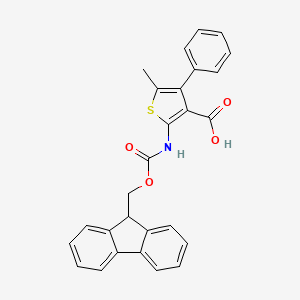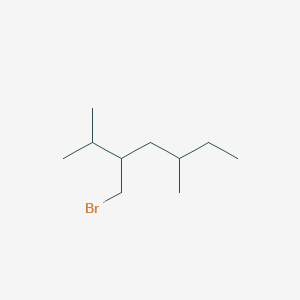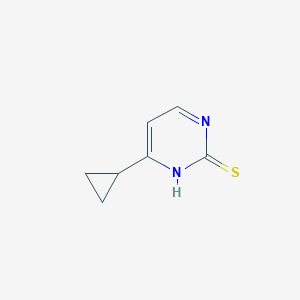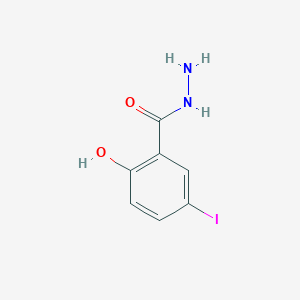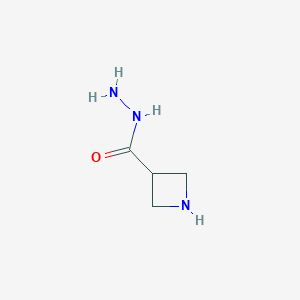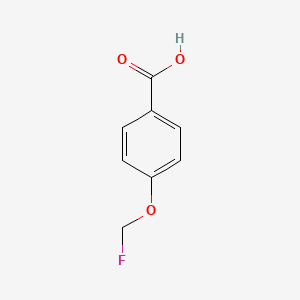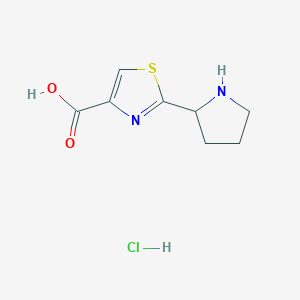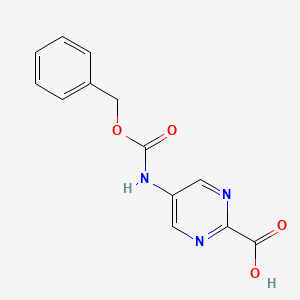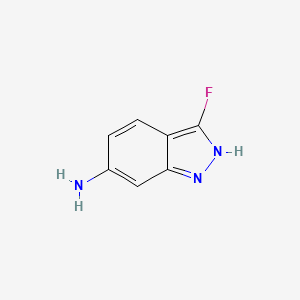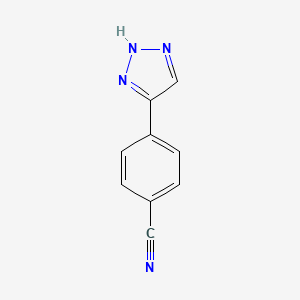
Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- is a compound that features a benzonitrile moiety attached to a 1H-1,2,3-triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate .
Industrial Production Methods
While specific industrial production methods for benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- are not widely documented, the principles of the CuAAC reaction can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coordination Chemistry: The triazole ring can act as a ligand, forming coordination complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can modify the functional groups attached to the triazole ring.
科学的研究の応用
Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Materials Science: It is utilized in the development of advanced materials, such as polymers and coordination polymers, due to its ability to form stable complexes with metals.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. For example, triazole-containing compounds have been shown to inhibit enzymes like acetylcholinesterase, which is involved in neurodegenerative diseases . The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: This compound is an intermediate in the synthesis of letrozole, an antineoplastic agent.
1-Benzyl-1H-1,2,3-triazole: Another triazole derivative with applications in medicinal chemistry and materials science.
Uniqueness
Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 1,2,3-triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and materials science.
特性
CAS番号 |
56527-23-2 |
|---|---|
分子式 |
C9H6N4 |
分子量 |
170.17 g/mol |
IUPAC名 |
4-(2H-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-7-1-3-8(4-2-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13) |
InChIキー |
PVSVXOHABSKBQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


